Cas no 33453-23-5 (2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-)
33453-23-5 structure
Product Name:2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
Numero CAS:33453-23-5
MF:C19H18N2O2
MW:306.358424663544
CID:313065
PubChem ID:36489
Update Time:2025-04-19
2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
- 1-(cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2-one
- 1-(Cyclopropyl-methyl)-4-phenyl-6-methoxy-1H-chinazolinon-(2)
- 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone
- 1-Cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-chinazolinon
- 1-Cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone
- 1-cyclopropylmethyl-6-methoxy-4-phenyl-1H-quinazolin-2-one
- 2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl
- Ciproquazona
- CIPROQUAZONE
- Ciproquazonum [INN-Latin]
- SL-573
- DTXSID40187102
- SL 573
- 1-CYCLOPROPYLMETHYL-6-METHOXY-4-PHENYL-2(1H)QUINAZOLINONE
- VAFNJIFAZJWWNI-UHFFFAOYSA-N
- CIPROQUAZONE [JAN]
- CHEMBL2107569
- BRN 0761592
- Q27286381
- Oprea1_210716
- 33453-23-5
- Ciproquazonum
- Ciproquazone [INN]
- NS00125886
- SCHEMBL287449
- Ciproquazona [INN-Spanish]
- 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
- P8S0GE5Q4I
- UNII-P8S0GE5Q4I
-
- Inchi: 1S/C19H18N2O2/c1-23-15-9-10-17-16(11-15)18(14-5-3-2-4-6-14)20-19(22)21(17)12-13-7-8-13/h2-6,9-11,13H,7-8,12H2,1H3
- Chiave InChI: VAFNJIFAZJWWNI-UHFFFAOYSA-N
- Sorrisi: O=C1N=C(C2C=CC=CC=2)C2C=C(C=CC=2N1CC1CC1)OC
Proprietà calcolate
- Massa esatta: 306.13700
- Massa monoisotopica: 306.136827821g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 480
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 41.9Ų
Proprietà sperimentali
- PSA: 44.12000
- LogP: 3.48210
2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl- Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
33453-23-5 (2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti